molecular formula C10H8BFO4 B10854609 Xeruborbactam CAS No. 2170834-63-4

Xeruborbactam

Cat. No. B10854609
CAS RN: 2170834-63-4
M. Wt: 221.98 g/mol
InChI Key: KOHUFVUIYUCFNG-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xeruborbactam is a novel cyclic boronic acid-based beta-lactamase inhibitor. It has shown significant potential in combating antibiotic resistance, particularly against Gram-negative bacteria. This compound is designed to inhibit both serine and metallo-beta-lactamases, enzymes that many bacteria produce to resist beta-lactam antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xeruborbactam is synthesized through a series of chemical reactions involving boronic acid derivatives. The synthesis typically involves the formation of a cyclic boronate structure, which is crucial for its inhibitory activity. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the formation of the desired cyclic structure .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction conditions to maximize yield and purity. The final product is then purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Xeruborbactam primarily undergoes reactions typical of boronic acids and beta-lactamase inhibitors. These include:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of boronic acid derivatives, while substitution reactions can yield various functionalized boron compounds .

Scientific Research Applications

Xeruborbactam has a wide range of applications in scientific research:

Mechanism of Action

Xeruborbactam exerts its effects by binding to and inhibiting beta-lactamases, enzymes that bacteria produce to degrade beta-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of beta-lactam antibiotics against resistant bacteria. The compound targets both serine and metallo-beta-lactamases, making it effective against a broad spectrum of resistant bacteria .

Similar Compounds:

Uniqueness of this compound: this compound stands out due to its dual inhibitory activity against both serine and metallo-beta-lactamases. This broad spectrum of activity makes it a valuable tool in the fight against antibiotic resistance, particularly in treating infections caused by multi-drug resistant Gram-negative bacteria .

properties

CAS RN

2170834-63-4

Molecular Formula

C10H8BFO4

Molecular Weight

221.98 g/mol

IUPAC Name

(1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylic acid

InChI

InChI=1S/C10H8BFO4/c12-7-2-1-4-5-3-6(5)11(15)16-9(4)8(7)10(13)14/h1-2,5-6,15H,3H2,(H,13,14)/t5-,6-/m1/s1

InChI Key

KOHUFVUIYUCFNG-PHDIDXHHSA-N

Isomeric SMILES

B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)O)O

Canonical SMILES

B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.